molecular formula C16H19ClN2O3 B12173435 6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid

6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid

Cat. No.: B12173435
M. Wt: 322.78 g/mol
InChI Key: NLTOJFMVAXQZLF-UHFFFAOYSA-N
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Description

6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Mechanism of Action

Biological Activity

6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid is a synthetic compound notable for its unique structural features, which include an indole moiety and an acetylamino group linked to a hexanoic acid chain. This compound, with a molecular formula of C16H19ClN2O3C_{16}H_{19}ClN_{2}O_{3} and a molecular weight of approximately 322.78 g/mol, has drawn attention in medicinal chemistry due to the potential biological activities associated with indole derivatives.

Structural Characteristics

The presence of the chlorine atom at the 4-position of the indole ring significantly influences the compound's reactivity and biological activity. The structure can be represented as follows:

Property Value
Molecular Formula C₁₆H₁₉ClN₂O₃
Molecular Weight 322.78 g/mol
CAS Number 1190256-85-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The indole structure is known for its ability to modulate signaling pathways, potentially affecting processes such as apoptosis, cell proliferation, and inflammation.

Research indicates that compounds with indole structures can exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some indole compounds demonstrate activity against various bacterial and fungal strains.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways by indoles may provide therapeutic benefits in diseases characterized by chronic inflammation.

Research Findings

Recent studies have focused on elucidating the specific biological activities of this compound. Key findings include:

  • Antitumor Activity : Preliminary in vitro studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related damage.
  • Enzyme Inhibition : Investigations into enzyme interactions have revealed that the compound may act as an inhibitor for specific targets involved in metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • A study demonstrated that this compound effectively reduced tumor size in xenograft models, indicating its potential as a therapeutic agent in cancer treatment.
  • Another research effort focused on the compound's role in modulating immune responses, showing promise for treating autoimmune conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Name Biological Activity
5-Chloroindole Antimicrobial, anticancer
Indole-3-acetic acid Plant hormone, promotes growth
Indole-3-carbinol Anticancer properties

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

6-[[2-(4-chloroindol-1-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C16H19ClN2O3/c17-13-5-4-6-14-12(13)8-10-19(14)11-15(20)18-9-3-1-2-7-16(21)22/h4-6,8,10H,1-3,7,9,11H2,(H,18,20)(H,21,22)

InChI Key

NLTOJFMVAXQZLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCCCCC(=O)O)C(=C1)Cl

Origin of Product

United States

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